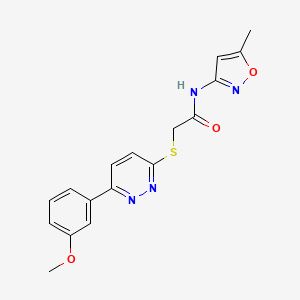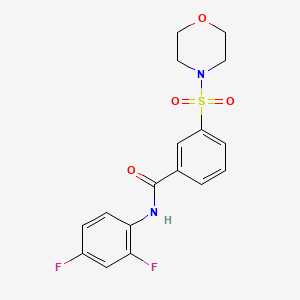
N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, also known as Difopein, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of platelet-derived growth factor (PDGF) and has shown promising results in preclinical studies for the treatment of various diseases.
科学的研究の応用
Synthesis and Antifungal Applications
Research has revealed that derivatives similar to N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, specifically N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt(III) complexes, have been synthesized and characterized, showing promising antifungal activity against major pathogens responsible for significant plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb. This underscores the potential utility of these compounds in agricultural and plant pathology research to develop novel antifungal agents (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Antipathogenic Properties
A number of acylthioureas, related in structure to this compound, have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. These findings are critical for the development of new antimicrobial agents with potential applications in treating bacterial infections that are resistant to traditional antibiotics due to their biofilm formation (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Synthesis and Characterization for Material Science
In the realm of material science, compounds with structural similarities to this compound have been synthesized and characterized, providing insights into their potential applications in developing new materials. For instance, soluble polyimides synthesized from diamines and aromatic tetracarboxylic dianhydrides, similar in synthetic approach to the mentioned compound, have shown solubility in various organic solvents and exhibit high thermal stability, making them candidates for advanced materials in electronics and aerospace industries (Y. Imai, N. Maldar, & M. Kakimoto, 1984).
Enhancing Synthetic Methodologies
Research on the synthesis of biodegradable polyesteramides with pendant functional groups, employing derivatives of morpholine-2,5-dione, demonstrates the versatility of morpholine derivatives in enhancing synthetic methodologies for producing polymers with specific functionalities. These developments are crucial for the pharmaceutical and biomedical sectors, especially in the synthesis of targeted drug delivery systems and biocompatible materials (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-4-5-16(15(19)11-13)20-17(22)12-2-1-3-14(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRPAJUKUOEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)
![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)
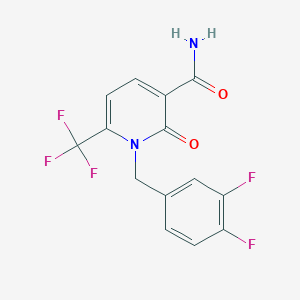
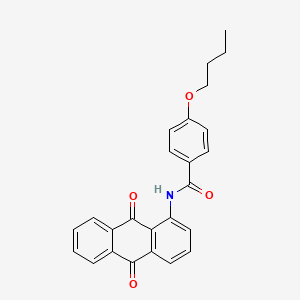
![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)
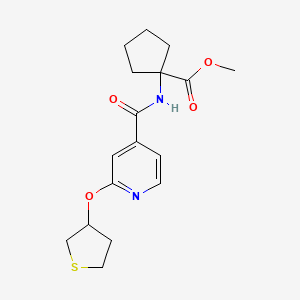
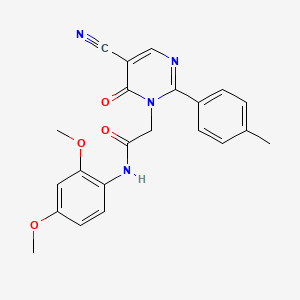
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)



